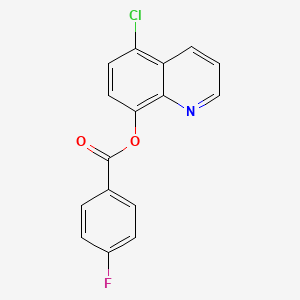

5-Chloroquinolin-8-yl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

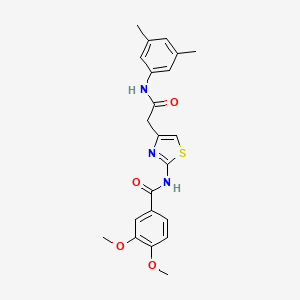

5-Chloroquinolin-8-yl 4-fluorobenzoate is a compound that contains an 8-hydroxyquinoline scaffold, which is useful for anticancer drug development . It is prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline .

Synthesis Analysis

The synthesis of 5-Chloroquinolin-8-yl 4-fluorobenzoate involves a direct reaction of 2-fluorobenzoyl chloride and 5-chloro-8-hydroxyquinoline in the presence of triethylamine as a base . The structure of the compound was assigned by diverse spectroscopic techniques .Molecular Structure Analysis

The molecular formula of 5-Chloroquinolin-8-yl 4-fluorobenzoate is C16H9ClFNO2 . The central ester fragment C8/O1/C10 (O2)/C11 is almost planar with a root mean square (r.m.s.) deviation of 0.0612 Å and it makes dihedral angles of 76.35 (6)° and 12.89 (11)°, with quinoline and phenyl rings respectively .Chemical Reactions Analysis

The structure of 5-Chloroquinolin-8-yl 4-fluorobenzoate shows C–H…X (X = halogen) non-classical hydrogen bonds . It also has a halogen…halogen distance less than the sum of the van der Waals radii (3.2171 (15) Å) .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloroquinolin-8-yl 4-fluorobenzoate is 301.7 . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique

Anticancer Drug Development

The 8-hydroxyquinoline scaffold present in 5-Chloroquinolin-8-yl 4-fluorobenzoate is a valuable structure for anticancer drug development. The compound’s ability to form non-classical hydrogen bonds and halogen interactions makes it a potential candidate for designing novel antitumor agents .

Supramolecular Chemistry

The crystallographic study of 5-Chloroquinolin-8-yl 4-fluorobenzoate reveals its supramolecular characteristics, such as the formation of centrosymmetric dimers and edge-fused rings. These features are significant for the development of new materials with specific molecular recognition and self-assembly properties .

Pharmacophore Design

N-heterocycles like quinolines are essential pharmacophores for preparing therapeutic agents. The incorporation of halogen atoms, particularly chlorine and fluorine, into 5-Chloroquinolin-8-yl 4-fluorobenzoate can lead to significant changes in chemical, pharmacological, and physical properties, making it a versatile compound for drug design .

Spectroscopic Analysis

The structure of 5-Chloroquinolin-8-yl 4-fluorobenzoate has been assigned using various spectroscopic techniques. This makes it an important compound for spectroscopic studies, aiding in the understanding of molecular structures and interactions .

Halogen Bonding Research

The halogen bond as a structure director in 5-Chloroquinolin-8-yl 4-fluorobenzoate is an area of interest in research. The study of halogen…halogen interactions, which are less than the sum of the van der Waals radii, contributes to the field of crystal engineering and the design of new molecular structures .

Biological Activity Spectrum

The compound’s structure is conducive to a wide spectrum of biological activities, including antimalarial, antiviral, antibacterial, and anti-inflammatory activities. This makes it a valuable compound for research in various therapeutic areas .

Mécanisme D'action

Target of Action

Structures containing the 8-hydroxyquinoline scaffold, such as this compound, are known to be useful for anticancer drug development . This suggests that the compound may target cancer cells or specific proteins within these cells.

Mode of Action

It is known that the compound was prepared by the reaction of 2-fluorobenzoyl chloride with 5-chloro-8-hydroxyquinoline . The structure of the compound was assigned by diverse spectroscopic techniques .

Propriétés

IUPAC Name |

(5-chloroquinolin-8-yl) 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClFNO2/c17-13-7-8-14(15-12(13)2-1-9-19-15)21-16(20)10-3-5-11(18)6-4-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHDEEOQLYQDQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloroquinolin-8-yl 4-fluorobenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate](/img/structure/B2743189.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]but-2-ynamide](/img/structure/B2743195.png)

![N-(5H-chromeno[4,3-d]pyrimidin-2-yl)-4-methylbenzenecarboxamide](/img/structure/B2743197.png)

![N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2743202.png)

![N-[4-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide](/img/structure/B2743203.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2743205.png)

![2-(4-bromophenyl)sulfinyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2743206.png)